molecular formula C7H14N4 B3045033 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine CAS No. 1015846-29-3

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B3045033
CAS No.: 1015846-29-3
M. Wt: 154.21
InChI Key: LUTYSHHATVYMSC-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the use of 1-methyl-1H-1,2,4-triazole and 2-chloro-2-methylpropane in the presence of a strong base like potassium tert-butoxide. The reaction is conducted in a polar aprotic solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.

    Agriculture: It is explored for its use as a fungicide and pesticide due to its ability to inhibit the growth of various pathogens.

    Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors by binding to their active sites. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-(1H-1,2,4-Triazol-5-ylthio)ethanamine: Another triazole derivative with a thioether group.

    1-Methyl-1H-1,2,4-triazol-3-amine: A triazole derivative with an amine group at a different position.

Uniqueness

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the triazole ring and the propanamine side chain enhances its lipophilicity and potential for biological activity.

Properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-5(2)6(8)7-9-4-10-11(7)3/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYSHHATVYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672439
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-29-3
Record name 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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